2-Chloro-6-methylbenzonitrile
Overview
Description
2-Chloro-6-methylbenzonitrile, also known as Benzonitrile, 2-chloro-6-methyl-, is a chemical compound with the formula C8H6ClN . It is a light cream to light brown fine crystalline powder .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring with a chlorine atom and a methyl group attached to it . The compound also contains a nitrile group, which is a carbon triple-bonded to a nitrogen .Physical and Chemical Properties Analysis
This compound has a molecular weight of 151.593 . It is a solid at room temperature . The boiling point is 143 °C at 38 mmHg , and the melting point ranges from 79-81 °C .Scientific Research Applications
Improved Synthesis Methods
2-Chloro-6-methylbenzonitrile and its derivatives have been a subject of interest in the development of improved synthesis methods for various compounds. For example, a study by Zheng, Wang, Scola, and D'Andrea (2009) in Synthetic Communications discusses an efficient synthetic route for derivatives of isoquinolin, involving the carboxylation of related benzonitrile compounds (Zheng, Wang, Scola, & D'Andrea, 2009).
Thermodynamic Properties
The thermodynamic properties of methylbenzonitriles, including derivatives similar to this compound, have been studied. Zaitseva et al. (2015) in The Journal of Chemical Thermodynamics performed an experimental and theoretical study to understand the gas-phase enthalpies of formation of methylbenzonitriles, which is essential in chemical thermodynamics (Zaitseva et al., 2015).
Vibrational Spectra Analysis
Investigations into the vibrational spectra of molecules like this compound provide insights into their molecular behavior. Chatterjee, Garg, and Jaiswal (1978) analyzed the Raman spectrum of a related compound, para-methylbenzonitrile, highlighting its vibrational properties and thermodynamic functions (Chatterjee, Garg, & Jaiswal, 1978).
Nucleophilic Substitution Studies
Guo et al. (2008) in a study published in Applied Radiation and Isotopes synthesized meta-halo-methylbenzonitrile derivatives to study reactivity towards aromatic nucleophilic substitution, crucial for understanding chemical reactivity patterns (Guo et al., 2008).
Crystal Structure Analysis
Research on the crystal structures of compounds similar to this compound, such as various nitrobenzonitriles, has been conducted to understand their molecular structures better. Britton and Cramer (1996) investigated the crystal structures of different nitrobenzonitriles, providing valuable data for the study of molecular interactions and formations (Britton & Cramer, 1996).
Corrosion Inhibition
This compound-related compounds have also been explored as corrosion inhibitors. Verma, Quraishi, and Singh (2015) studied 2-aminobenzene-1,3-dicarbonitriles derivatives as corrosion inhibitors for mild steel, highlighting the potential industrial applications of these compounds (Verma, Quraishi, & Singh, 2015).
Safety and Hazards
2-Chloro-6-methylbenzonitrile is harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . Personal protective equipment such as dust masks type N95 (US), eyeshields, and gloves are recommended when handling this compound .
Properties
IUPAC Name |
2-chloro-6-methylbenzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClN/c1-6-3-2-4-8(9)7(6)5-10/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQWQHJNUHQEGTN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)Cl)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3022241 | |
Record name | 2-Chloro-6-methylbenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3022241 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6575-09-3 | |
Record name | 2-Chloro-6-methylbenzonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6575-09-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloro-6-methylbenzonitrile | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006575093 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-CHLORO-6-METHYLBENZONITRILE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=80657 | |
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Record name | 2-Chloro-6-methylbenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3022241 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-chloro-2-toluonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.818 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 2-CHLORO-6-METHYLBENZONITRILE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/41M65JIW54 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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